molecular formula C16H18O5 B3941021 methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B3941021
M. Wt: 290.31 g/mol
InChI Key: URKIBHGNQCJANK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic chromen-2-one (coumarin) derivative characterized by a benzopyran core substituted with ethyl (C₄) and methyl (C₈) groups on the chromen ring and a methyl ester functional group at the propanoate side chain. Its molecular formula is C₁₆H₁₈O₅ (inferred from related compounds in and ), with a molecular weight of approximately 290.31 g/mol. The compound’s structure combines lipophilic substituents (ethyl, methyl) with a hydrolyzable ester group, making it a candidate for diverse biological applications, including antimicrobial, antioxidant, and anti-inflammatory activities, as observed in structurally analogous chromene derivatives .

Properties

IUPAC Name

methyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-5-11-8-14(17)21-15-9(2)13(7-6-12(11)15)20-10(3)16(18)19-4/h6-8,10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKIBHGNQCJANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is heated under reflux conditions to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticoagulant effects.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-2-one derivatives exhibit structure-dependent bioactivity. Below is a detailed comparison of methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Biological Activity
This compound C₁₆H₁₈O₅ - 4-Ethyl
- 8-Methyl
- Methyl ester
High lipophilicity due to ethyl/methyl groups; ester group allows hydrolysis to carboxylic acid Predicted: Antimicrobial, antioxidant (based on chromene analogs)
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate C₁₅H₁₆O₅ - 4-Methyl
- Ethyl ester
Moderate solubility; ester hydrolysis slower than methyl analogs Moderate antioxidant activity
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate C₁₅H₁₄Cl₂O₅ - 3,6-Dichloro
- 4-Methyl
- Ethyl ester
Enhanced electron-withdrawing effects from Cl High anticancer activity (e.g., cytotoxicity)
Ethyl 2-[(4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy]propanoate C₁₉H₁₈O₆ - 4-(4-Methoxyphenyl)
- Ethyl ester
Increased solubility from methoxy group Lower cytotoxicity; potential for drug delivery
Methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate C₁₈H₁₅ClO₅ - 3-(4-Cl-phenyl)
- Methyl ester
Chlorine enhances interaction with hydrophobic pockets Antimicrobial activity (e.g., bacterial growth inhibition)

Key Observations

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl in ) enhance anticancer activity by stabilizing reactive intermediates or improving target binding .
  • Lipophilic groups (ethyl, methyl) increase membrane permeability, as seen in the target compound and derivatives, which may improve CNS penetration .
  • Methoxy groups (e.g., ) improve aqueous solubility but reduce cytotoxicity, suggesting a trade-off between bioavailability and potency .

Ethyl esters () offer slower hydrolysis, useful for prolonged drug release .

Structural Uniqueness :
The target compound’s 4-ethyl-8-methyl substitution distinguishes it from analogs with phenyl () or halogenated () groups. This substitution pattern may confer unique pharmacokinetic properties, such as metabolic stability or reduced off-target interactions .

Research Findings and Data Gaps

  • Antioxidant Potential: Chromene derivatives with methyl/ethyl substituents (e.g., ) show radical scavenging activity via the chromen-2-one core .
  • Antimicrobial Activity : Chlorinated analogs () inhibit bacterial growth, suggesting the target compound may share similar mechanisms .
  • Synthetic Routes: The compound can likely be synthesized via esterification of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid with methanol and an acid catalyst, as described for analogs in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Reactant of Route 2
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methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

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